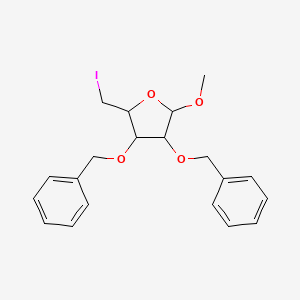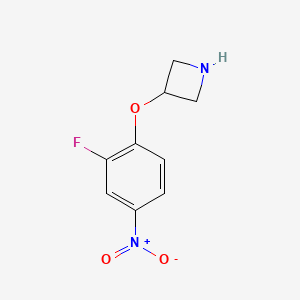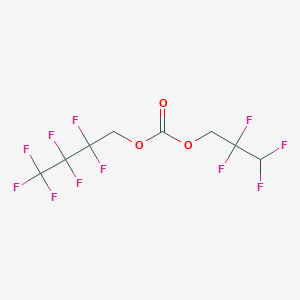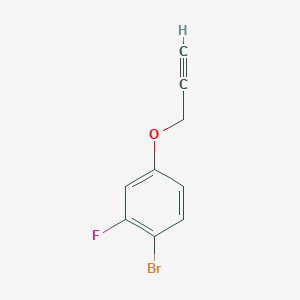
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Procedure: The propargyl alcohol is reacted with 1-bromo-2-fluorobenzene in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of biologically active compounds
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced through standard organic chemistry mechanisms involving electron transfer.
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Lacks the bromine atom, which limits its use in substitution reactions.
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A positional isomer with similar properties but different reactivity due to the position of the substituents
Propiedades
Fórmula molecular |
C9H6BrFO |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6H,5H2 |
Clave InChI |
HOAKXHFXGZXIFR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
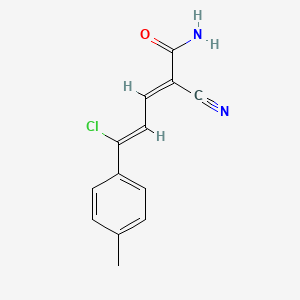
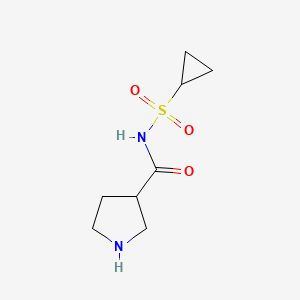

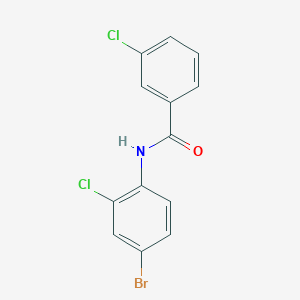
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

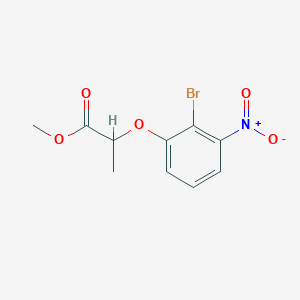
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)

